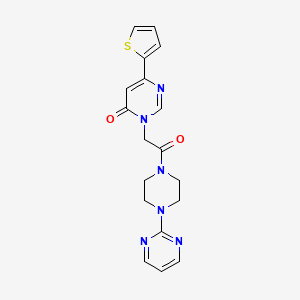
3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C18H24N6O3
- Molecular Weight : 372.42 g/mol
- CAS Number : 923802-26-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent modifications to introduce the piperazine and thiophene moieties. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been evaluated for its ability to act as an inhibitor of enzymes linked to tumor progression, including dihydrofolate reductase (DHFR) and tyrosine kinases .
Antimicrobial Properties
Pyrimidine derivatives also demonstrate antimicrobial activity against a range of pathogens. The presence of the piperazine ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase .
Neuroprotective Effects
Recent studies suggest that pyrimidine derivatives may also exhibit neuroprotective effects. They are believed to modulate oxidative stress pathways and inhibit neuroinflammatory processes, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Efficacy : A study published in Medicinal Chemistry evaluated a series of pyrimidine derivatives, including our compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Activity : In a clinical study assessing the efficacy of novel antimicrobial agents, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited MIC values indicating potent antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .
- Neuroprotection : A research article highlighted the neuroprotective effects of similar pyrimidine compounds in animal models of neurodegeneration. The findings showed a reduction in neuronal loss and improvement in cognitive function metrics following treatment with these compounds .
Properties
IUPAC Name |
3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-16-11-14(15-3-1-10-27-15)21-13-24(16)12-17(26)22-6-8-23(9-7-22)18-19-4-2-5-20-18/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECSMDSLBSBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














